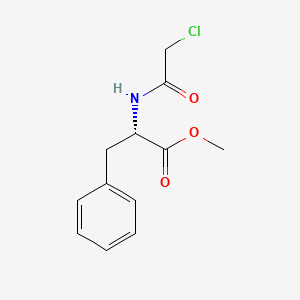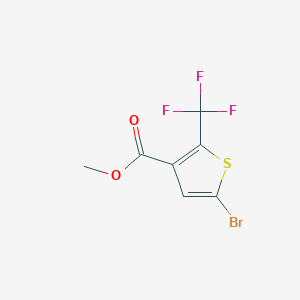![molecular formula C9H10OS B11715233 1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one is a chemical compound featuring a cyclopropyl group substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor, such as a thiophene derivative, followed by functionalization to introduce the ethanone group. Common synthetic methods include:
Cyclopropanation: This step can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Functionalization: Introduction of the ethanone group can be performed using Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group may confer rigidity and influence the compound’s binding affinity. Pathways involved may include modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Cyclopropyl ketones: Compounds with a cyclopropyl group and a ketone functional group.
Thiophene derivatives: Compounds with various substituents on the thiophene ring.
Uniqueness: 1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one is unique due to the combination of the cyclopropyl group and the thiophene ring, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
1-[(1R,2S)-2-thiophen-2-ylcyclopropyl]ethanone |
InChI |
InChI=1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3/t7-,8-/m0/s1 |
InChI Key |
KQFRWDSOHCFHFQ-YUMQZZPRSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H]1C2=CC=CS2 |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)



![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)

![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)




